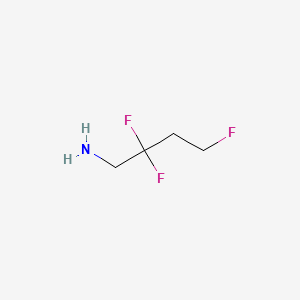

2,2,4-Trifluorobutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8F3N |

|---|---|

Molecular Weight |

127.11 g/mol |

IUPAC Name |

2,2,4-trifluorobutan-1-amine |

InChI |

InChI=1S/C4H8F3N/c5-2-1-4(6,7)3-8/h1-3,8H2 |

InChI Key |

ZNCLUMDLSBGTOY-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)C(CN)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,2,4 Trifluorobutan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 2,2,4-Trifluorobutan-1-amine is the principal site of its reactivity, engaging in a variety of reactions characteristic of primary amines. However, the reactivity is significantly modulated by the presence of fluorine atoms within the molecule.

Nucleophilic Properties in Amidation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of 2,2,4-Trifluorobutan-1-amine imparts nucleophilic character, allowing it to participate in both amidation and alkylation reactions.

In amidation reactions , the amine functions as a nucleophile, attacking the electrophilic carbonyl carbon of carboxylic acid derivatives such as acid chlorides, anhydrides, or esters to form N-(2,2,4-trifluorobutyl) amides. nih.govyoutube.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism. While direct amidation with carboxylic acids is possible, it often requires high temperatures or the use of coupling agents or catalysts to activate the carboxylic acid. researchgate.net

Alkylation reactions involve the nucleophilic attack of the amine on an electrophilic carbon of an alkyl halide or a similar alkylating agent. This results in the formation of secondary or tertiary amines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Due to the steric bulk and electronic effects of the fluorinated butyl chain, the rate of alkylation may be influenced.

| Reaction Type | Electrophile | Product | General Conditions |

|---|---|---|---|

| Amidation | Acetyl Chloride | N-(2,2,4-Trifluorobutyl)acetamide | Base (e.g., triethylamine), aprotic solvent |

| Amidation | Acetic Anhydride | N-(2,2,4-Trifluorobutyl)acetamide | Often requires mild heating or a catalyst |

| Alkylation (SN2) | Methyl Iodide | N-Methyl-2,2,4-trifluorobutan-1-amine | Polar aprotic solvent |

| Alkylation (Reductive Amination) | Acetone | N-Isopropyl-2,2,4-trifluorobutan-1-amine | Reducing agent (e.g., NaBH3CN), mild acid |

Formation of Imines and their Derivatives

Primary amines, including 2,2,4-Trifluorobutan-1-amine, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.compressbooks.pub This reversible, acid-catalyzed reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, yields the imine. pressbooks.pub

The general mechanism involves:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

The reaction rate is pH-dependent, with optimal rates typically observed under weakly acidic conditions (pH 4-5). pressbooks.pub The electron-withdrawing fluorine atoms in 2,2,4-Trifluorobutan-1-amine can decrease the nucleophilicity of the amine, potentially affecting the reaction rate compared to non-fluorinated analogs.

| Carbonyl Compound | Product (Imine) |

|---|---|

| Benzaldehyde | (E)-N-Benzylidene-2,2,4-trifluorobutan-1-amine |

| Acetone | N-(Propan-2-ylidene)-2,2,4-trifluorobutan-1-amine |

| Cyclohexanone | N-(Cyclohexylidene)-2,2,4-trifluorobutan-1-amine |

Cyclization Reactions involving the Amine Group

The primary amine functionality of 2,2,4-Trifluorobutan-1-amine can participate in cyclization reactions to form various nitrogen-containing heterocyclic compounds. These reactions can be either intramolecular or intermolecular.

Intramolecular cyclization would require the presence of a suitable electrophilic functional group within the 2,2,4-Trifluorobutan-1-amine molecule itself or a derivative. For instance, if the carbon chain were functionalized with a leaving group at an appropriate position (e.g., the 4- or 5-position), the amine could act as an internal nucleophile to displace the leaving group and form a cyclic amine (e.g., a pyrrolidine (B122466) or piperidine (B6355638) derivative).

Intermolecular cyclization reactions involve the reaction of 2,2,4-Trifluorobutan-1-amine with a bifunctional molecule. For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of heterocycles. A tandem Michael addition followed by an intramolecular cyclization is another pathway for the synthesis of heterocyclic structures. nih.gov The specific outcome of these reactions is highly dependent on the reaction partners and conditions employed.

Influence of Fluorine Atoms on Reactivity

The three fluorine atoms in 2,2,4-Trifluorobutan-1-amine exert profound electronic and conformational effects that significantly influence the reactivity of the primary amine group.

Electronic Effects of Vicinal Fluorines on Amine Basicity and Nucleophilicity

The two fluorine atoms at the C2 position are vicinal (adjacent) to the C1 carbon bearing the amine group. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, pulling electron density away from the nitrogen atom.

This reduction in electron density on the nitrogen atom has two major consequences:

Decreased Basicity: Basicity is a measure of the availability of the lone pair of electrons on the nitrogen to accept a proton. reddit.com The strong -I effect of the vicinal fluorine atoms significantly reduces the electron density on the nitrogen, making the lone pair less available for protonation. Consequently, 2,2,4-Trifluorobutan-1-amine is expected to be a considerably weaker base than its non-fluorinated analog, butan-1-amine. This is reflected in a lower pKa value for its conjugate acid. studentdoctor.net

Modified Nucleophilicity: Nucleophilicity refers to the ability of the amine to donate its electron pair to an electrophilic carbon. studentdoctor.netpw.live While basicity and nucleophilicity are related, they are not identical. ochemtutor.comyoutube.com The reduced electron density on the nitrogen due to the fluorine atoms generally leads to decreased nucleophilicity. However, the relationship can be complex and solvent-dependent. In some cases, particularly in protic solvents, highly solvated non-fluorinated amines may show reduced nucleophilicity, and the less solvated fluorinated amines might react faster.

| Compound | Key Structural Feature | Predicted Effect on Basicity | Estimated pKaH (Conjugate Acid) |

|---|---|---|---|

| Butan-1-amine | Alkyl group (+I effect) | Reference | ~10.6 |

| 2,2,4-Trifluorobutan-1-amine | Two vicinal F atoms (-I effect) | Significantly decreased | Significantly < 10.6 |

Conformational Preferences and their Impact on Reaction Pathways

The presence of fluorine atoms significantly influences the conformational preferences of the molecule, which in turn can affect the accessibility of the amine's lone pair and the steric environment around the reaction center. Stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, play a crucial role.

For the C1-C2 bond, rotation will be influenced by the interactions between the C-N bond, the two C-F bonds, and the C-H bonds. There can be stabilizing hyperconjugative interactions, such as σC-H → σ*C-F, which favor specific gauche or anti arrangements. researchgate.netsouthampton.ac.uk Computational studies on similar small fluorinated molecules have shown that the interplay of steric, electrostatic, and hyperconjugative effects can lead to complex potential energy surfaces with multiple stable conformers. researchgate.net

The preferred conformation can impact reactivity in several ways:

Steric Hindrance: Certain conformations may shield the nitrogen's lone pair, hindering the approach of electrophiles and slowing down reaction rates.

Orbital Alignment: For certain reactions, proper alignment of orbitals is necessary. The conformational bias introduced by the fluorine atoms might favor or disfavor the required geometry for optimal orbital overlap, thereby influencing the reaction pathway and activation energy. For example, the stability of conformers can be influenced by dipole-dipole interactions and electrostatic attractions between different parts of the molecule. nih.gov

A thorough conformational analysis, likely requiring computational modeling, would be necessary to fully predict how the specific arrangement of the fluorine atoms in 2,2,4-Trifluorobutan-1-amine dictates its reactive properties. scribd.com

Stability and Reactivity of Fluorinated Carbons (e.g., C-F bond activation)

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to fluorinated compounds. However, under certain conditions, C-F bond activation can occur, representing a significant challenge and an area of active research in synthetic chemistry. nih.govacs.org The reactivity of the C-F bonds in 2,2,4-Trifluorobutan-1-amine is influenced by their position relative to the amine group and each other.

The geminal difluoro group at the C2 position and the isolated fluorine at the C4 position are generally unreactive under standard conditions. Activation of these C(sp³)–F bonds is challenging due to their high bond dissociation energy. nih.gov However, transition-metal-mediated processes have shown promise in the activation of otherwise inert C-F bonds. princeton.edu For saturated fluorocarbons, cleavage of C(sp³)–F bonds is a notable challenge. nih.gov

Recent advancements have demonstrated that C-F bonds can be activated under mild, transition-metal-free conditions. For instance, silyl (B83357) radicals generated in situ can mediate the defluorinative functionalization of organic fluorides. springernature.com Such methods have been shown to be tolerant of other functional groups, including amines. springernature.com In the context of 2,2,4-Trifluorobutan-1-amine, such a reaction could potentially lead to the selective functionalization at one of the fluorinated centers, although the regioselectivity between the C2 and C4 positions would be a key consideration.

The presence of the amine functionality can also influence C-F bond reactivity. While the electron-withdrawing nature of fluorine atoms decreases the basicity of the amine, the nitrogen atom can still participate in reactions. For instance, intramolecular interactions or the use of directing groups could facilitate C-F bond activation at a specific position.

Table 1: Representative Methods for C-F Bond Activation Applicable to Saturated Fluoroamines

| Activation Method | Reagents/Catalyst | Conditions | Potential Outcome for 2,2,4-Trifluorobutan-1-amine |

|---|---|---|---|

| Silyl Radical-Mediated | Silylboronates, Base | Mild, Transition-metal-free | Selective defluoroamination at C2 or C4 |

| Transition-Metal Catalysis | Ni, Pd, or other metals | Varies (often elevated temperatures) | C-C or C-heteroatom bond formation |

This table presents generalized data for fluorinated alkanes and should be considered illustrative for 2,2,4-Trifluorobutan-1-amine in the absence of specific experimental results.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving fluorinated amines is crucial for predicting and controlling their outcomes. This section delves into the potential reaction intermediates, the use of kinetic isotope effects to determine rate-determining steps, and the analysis of transition states.

Reactions involving 2,2,4-Trifluorobutan-1-amine are expected to proceed through various intermediates depending on the reaction type. For instance, in nucleophilic substitution reactions at the nitrogen atom (N-alkylation), the primary amine acts as a nucleophile. The reaction would likely proceed through a standard associative mechanism, forming a quaternary ammonium (B1175870) salt as an intermediate or transition state. rsc.org

In reactions where C-F bond activation occurs, radical or ionic intermediates may be involved. For example, a single-electron transfer (SET) mechanism can generate radical intermediates. nih.gov Computational studies on similar systems suggest that the reaction of fluoroarenes with certain reagents can proceed through a concerted transition state involving the cleavage of the C-F bond. wikipedia.org For aliphatic systems like 2,2,4-Trifluorobutan-1-amine, the formation of carbocationic intermediates via fluoride (B91410) abstraction by a strong Lewis acid is a plausible pathway. nih.gov The stability of such carbocations would be influenced by the position of the fluorine atoms. A carbocation at C2 would be destabilized by the gem-difluoro group, while a cation at C4 might experience some inductive destabilization.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.orglibretexts.org This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step. princeton.edu

For reactions of 2,2,4-Trifluorobutan-1-amine, a deuterium (B1214612) KIE could be used to probe various steps. For example, in an oxidation reaction involving the cleavage of a C-H bond adjacent to the amine, a significant primary KIE would indicate that this bond breaking is part of the rate-determining step. In contrast, a secondary KIE (where kH/kD is close to 1) might be observed if the isotopic substitution is at a position not directly involved in bond breaking but where hybridization changes in the transition state. wikipedia.org

Table 2: Hypothetical Kinetic Isotope Effects for Reactions of 2,2,4-Trifluorobutan-1-amine

| Reaction Type | Isotopic Substitution | Expected kH/kD | Implication for Rate-Determining Step |

|---|---|---|---|

| N-H bond cleavage (e.g., sulfonylation) | N-D | > 1 | N-H bond breaking is rate-limiting |

| α-C-H bond cleavage (oxidation) | C1-D | > 1 | α-C-H bond breaking is rate-limiting |

This table is illustrative and based on general principles of KIEs. Specific values would require experimental determination.

Computational chemistry provides valuable insights into the structure and energetics of transition states. researchgate.net For reactions of 2,2,4-Trifluorobutan-1-amine, transition state analysis could help to rationalize observed reactivity and selectivity.

In a typical Sₙ2 reaction at the nitrogen atom, the transition state would involve the simultaneous formation of a new bond to the electrophile and the partial breaking of the N-H bond (if a deprotonation step is concerted). The geometry of this transition state would be influenced by the steric bulk of the substituents and the electronic effects of the fluorine atoms.

For reactions involving C-F bond activation, computational studies can help to distinguish between different mechanistic pathways. For example, calculations could determine the relative energies of transition states for concerted versus stepwise mechanisms. In a study on the reaction of fluoroarenes, the transition state for C-F bond activation was found to be an asynchronous concerted process. wikipedia.org Similar computational approaches could be applied to model the transition states of reactions involving 2,2,4-Trifluorobutan-1-amine.

Stereochemical Outcomes of Reactions Involving 2,2,4-Trifluorobutan-1-amine

The presence of a stereocenter at the C4 position in 2,2,4-Trifluorobutan-1-amine introduces the possibility of stereoselective reactions. The following subsections discuss the potential for diastereoselectivity and enantioselectivity in transformations involving this chiral fluorinated amine.

Reactions of chiral 2,2,4-Trifluorobutan-1-amine with chiral reagents or catalysts can lead to the formation of diastereomeric products. The degree of diastereoselectivity will depend on the nature of the reaction and the steric and electronic interactions in the transition state. For instance, in the acylation of the amine with a chiral carboxylic acid derivative, the formation of the two possible diastereomeric amides may occur in unequal amounts.

The development of enantioselective methods for the synthesis of fluorinated amines is an active area of research. nih.govnih.gov Catalytic asymmetric hydrogenation of fluorinated imines is one powerful strategy to produce chiral fluorinated amines with high enantiomeric excess. nih.gov While this applies to the synthesis of 2,2,4-Trifluorobutan-1-amine itself, reactions of the racemic amine can also be performed enantioselectively through kinetic resolution. In a kinetic resolution, one enantiomer reacts faster than the other with a chiral reagent or catalyst, leading to the enrichment of the unreacted amine in the slower-reacting enantiomer and the formation of an enantioenriched product.

The presence of fluorine atoms can significantly influence the stereochemical outcome of reactions. In some cases, fluorine substitution has been shown to induce a reversal of diastereoselectivity compared to non-fluorinated analogues. researchgate.net This "fluorine effect" can be attributed to a combination of steric and electronic factors that alter the preferred geometry of the transition state. rsc.org For reactions involving 2,2,4-Trifluorobutan-1-amine, the fluorine atoms at C2 and C4 could play a crucial role in directing the stereochemical course of reactions at the amine or along the carbon chain. For example, in a cyclization reaction, the fluorine substituents could influence the conformational preferences of the molecule, leading to a specific diastereomeric product. nottingham.ac.uk

Table 3: Factors Influencing Stereoselectivity in Reactions of Chiral Fluorinated Amines

| Factor | Influence on Stereoselectivity | Example Reaction |

|---|---|---|

| Chiral Catalyst/Reagent | Induces enantioselectivity or diastereoselectivity | Asymmetric acylation, kinetic resolution |

| Fluorine Substituents | Can alter transition state geometries, leading to changes in diastereoselectivity | Cyclization reactions, additions to nearby functional groups |

This table provides a general overview of factors that would be expected to influence the stereochemistry of reactions involving chiral 2,2,4-Trifluorobutan-1-amine.

Lack of Specific Research Data on the Stereochemical Reactivity of 2,2,4-Trifluorobutan-1-amine

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the stereochemical outcomes of reactions involving 2,2,4-Trifluorobutan-1-amine. While the broader fields of fluorinated amine synthesis and stereoselective reactions are well-documented, targeted studies on the retention or inversion of configuration at the chiral centers of this particular compound are not presently available in published research.

The chiral nature of 2,2,4-Trifluorobutan-1-amine, arising from the stereocenter at the C4 position, suggests that its reactions could proceed with specific stereochemical consequences, namely retention or inversion of the existing configuration. However, without experimental data from mechanistic investigations, any discussion on this topic would be purely speculative.

Despite these general principles, the specific behavior of 2,2,4-Trifluorobutan-1-amine in stereoselective or stereospecific reactions has not been the subject of detailed research articles, patents, or other scholarly publications. Consequently, there is no data to populate tables on reaction conditions, substrates, products, and their resulting stereochemistry.

Further research is required to elucidate the stereochemical reactivity of 2,2,4-Trifluorobutan-1-amine. Such studies would be valuable for chemists working in the fields of medicinal chemistry and materials science, where the precise three-dimensional arrangement of atoms is crucial for a molecule's function.

Computational and Theoretical Chemistry Studies of 2,2,4 Trifluorobutan 1 Amine

Electronic Structure and Molecular Orbital Analysis

No published studies were found that specifically detail the electronic structure or perform a molecular orbital analysis of 2,2,4-Trifluorobutan-1-amine.

Frontier Molecular Orbital (FMO) Theory Applications

There is no available research applying Frontier Molecular Orbital (FMO) theory to 2,2,4-Trifluorobutan-1-amine to analyze its reactivity, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.

Charge Distribution and Electrostatic Potential Maps

Specific data on the charge distribution and electrostatic potential maps for 2,2,4-Trifluorobutan-1-amine are not available in the current scientific literature.

Conformational Analysis and Energy Landscapes

A conformational analysis and exploration of the energy landscapes for 2,2,4-Trifluorobutan-1-amine have not been documented in peer-reviewed sources.

Torsional Scans and Rotational Barriers

There are no published torsional scans or calculated rotational barriers for the rotatable bonds within the 2,2,4-Trifluorobutan-1-amine molecule.

Influence of Fluorine on Conformational Preferences

While it is well-established that fluorine atoms can exert significant influence on the conformational preferences of molecules through steric and stereoelectronic effects (such as the gauche effect), a specific analysis of these influences in 2,2,4-Trifluorobutan-1-amine has not been performed or published.

Reaction Mechanism Modeling

No computational studies modeling the reaction mechanisms involving 2,2,4-Trifluorobutan-1-amine could be located. While general mechanisms for the synthesis and reactions of fluorinated amines exist, dur.ac.ukmdpi.com specific theoretical modeling for this compound is absent from the literature.

Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical chemistry studies published for the compound 2,2,4-Trifluorobutan-1-amine .

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Spectroscopic Property Prediction (Theoretical)

NMR Chemical Shift Prediction

To generate the scientifically accurate and data-rich content required by the prompt, primary research detailing these specific computational analyses for 2,2,4-Trifluorobutan-1-amine would be necessary. Such studies have not been identified in the public domain.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of fluorinated organic molecules. rsc.orgrsc.org The presence of ¹H, ¹³C, and ¹⁹F nuclei in 2,2,4-Trifluorobutan-1-amine allows for a multi-faceted analysis. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high sensitivity comparable to protons, and a wide range of chemical shifts that provides excellent signal dispersion. researchgate.netnih.govhuji.ac.il

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Stereochemistry

A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra allows for the initial assignment of the molecular structure. The molecule possesses a chiral center at the C4 position, which renders the geminal protons on C3 and the geminal fluorine atoms on C2 diastereotopic. This diastereotopicity means they are in chemically non-equivalent environments and are expected to exhibit distinct chemical shifts and mutual coupling, leading to more complex spectra than would be observed for an achiral analogue.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons at each position. Protons on C1 (H₂N-CH₂ -) would be influenced by the adjacent electron-withdrawing amine group. libretexts.org The protons on C3 (-CF₂-CH₂ -CHF-) would display complex splitting patterns due to coupling with protons on C1 and the proton and fluorine atom on C4. The single proton on C4 (-CH F-CH₃) would be split by the adjacent fluorine atom and the protons on C3. The terminal methyl protons (-CH₃) would be split by the proton on C4.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. The chemical shifts would be heavily influenced by the attached fluorine atoms and the amine group. udel.edu Signals for C2 and C4 would exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

¹⁹F NMR: The fluorine spectrum is anticipated to show two distinct resonance signals. The two diastereotopic fluorine atoms at the C2 position would likely appear as a complex multiplet due to geminal F-F coupling and two-bond H-F coupling. The single fluorine atom at the C4 position would appear as another multiplet due to coupling with nearby protons. researchgate.net

Table 1: Expected Multi-Nuclear NMR Data for 2,2,4-Trifluorobutan-1-amine

| Atom Position | Expected 1H Chemical Shift (δ, ppm) | Expected 13C Chemical Shift (δ, ppm) | Expected 19F Chemical Shift (δ, ppm) | Notes on Expected Multiplicity and Coupling |

|---|---|---|---|---|

| C1 (-CH2NH2) | ~2.7 - 3.2 | ~40 - 50 | N/A | Protons: Triplet of triplets (t) or multiplet (m) due to coupling with H-3 and NH2 protons. Carbon: Signal shows C-H coupling. |

| C2 (-CF2-) | N/A | ~115 - 125 | -90 to -110 | Carbon: Triplet (t) due to large 1JCF coupling. Fluorines: Likely two distinct signals (diastereotopic) showing geminal 2JFF and vicinal 3JHF coupling. |

| C3 (-CH2-) | ~1.8 - 2.5 | ~30 - 40 | N/A | Protons: Complex multiplet (m) due to geminal coupling and vicinal coupling to H-1 and H-4. |

| C4 (-CHF-) | ~4.5 - 5.5 | ~85 - 95 | -180 to -220 | Proton: Doublet of multiplets (dm) due to large 2JHF and smaller 3JHH couplings. Carbon: Doublet (d) due to 1JCF. Fluorine: Doublet of multiplets (dm). |

| C5 (-CH3) | ~1.2 - 1.5 | ~15 - 25 | N/A | Protons: Doublet of doublets (dd) due to coupling with H-4 and F-4. Carbon: Signal shows C-H coupling. |

| -NH2 | Variable (0.5 - 5.0) | N/A | N/A | Broad singlet (s), exchangeable with D2O. libretexts.org |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. science.gov

COSY (COrrelation SpectroscopY): This experiment identifies proton-proton (H-H) spin coupling networks. sdsu.edu For 2,2,4-Trifluorobutan-1-amine, COSY would show cross-peaks connecting H1↔H3, H3↔H4, and H4↔H5, confirming the butane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. columbia.edu It is highly sensitive and allows for the definitive assignment of each carbon atom based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.eduyoutube.com It is vital for piecing together the carbon skeleton and confirming the placement of functional groups. For instance, it would show correlations from the C1 protons to C2 and C3, and from the C5 protons to C3 and C4.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. It is essential for determining the three-dimensional structure and preferred conformation of the molecule in solution.

Table 2: Expected Key Correlations from 2D NMR Experiments

| Experiment | Purpose | Expected Key Correlations for 2,2,4-Trifluorobutan-1-amine |

|---|---|---|

| COSY | H-H Connectivity (through 2-3 bonds) | H1 ↔ H3, H3 ↔ H4, H4 ↔ H5 |

| HSQC | Direct C-H Correlation (1 bond) | H1 ↔ C1, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 |

| HMBC | Long-Range C-H Correlation (2-3 bonds) | H1 ↔ C2, C3; H3 ↔ C1, C2, C4, C5; H4 ↔ C2, C5; H5 ↔ C3, C4 |

| NOESY | Through-Space H-H Proximity | Correlations would indicate the preferred rotational conformation around the C-C bonds. |

Variable Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR studies are employed to investigate dynamic molecular processes, such as conformational exchange or chemical exchange, that occur on the NMR timescale. bohrium.com The chemical shift of fluorine resonances in various compounds has been shown to have a significant temperature dependence. nih.gov

For 2,2,4-Trifluorobutan-1-amine, VT NMR could be used to study the rotational energy barriers around the C-C single bonds. At low temperatures, the rotation may be slow enough to allow for the observation of distinct signals for different stable conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of this coalescence behavior can provide quantitative thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational interchange. researchgate.net

Table 3: Potential Application of Variable Temperature NMR

| Dynamic Process | Expected Observation | Information Gained |

|---|---|---|

| Rotation around C-C bonds | Signal broadening and coalescence upon heating; appearance of distinct signals for different conformers upon cooling. | Rotational energy barriers, relative stability of conformers. |

| NH2 proton exchange | Sharpening or broadening of the NH2 proton signal with temperature changes. | Rate of proton exchange with the solvent or other amine molecules. |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of a molecule's elemental formula. ffame.org For 2,2,4-Trifluorobutan-1-amine, HRMS would be used to measure the exact mass of its protonated molecular ion, [M+H]⁺. This experimental mass would then be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (C, H, F, N), confirming the molecular formula C₄H₉F₃N⁺.

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) | Required Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]+ | C4H9F3N+ | 144.0685 | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by analyzing its fragmentation products. nih.govunito.it In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of 2,2,4-Trifluorobutan-1-amine would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be mass-analyzed.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, nitrogen-containing cation. Other potential fragmentation pathways include the loss of small neutral molecules like ammonia (NH₃) or hydrogen fluoride (B91410) (HF). The fragmentation of perfluoroalkyl substances can sometimes involve complex mechanisms, including fluorine migration prior to fragmentation. nih.gov

Table 5: Plausible Fragmentation Pathways for [C₄H₉F₃N+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 144.07 | 127.06 | NH3 | [C4H6F3]+ |

| 144.07 | 124.06 | HF | [C4H8F2N]+ |

| 144.07 | 30.03 | C3H6F3• | [CH2=NH2]+ (via α-cleavage) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides critical insights into the functional groups and conformational properties of a molecule by probing its vibrational modes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. For 2,2,4-Trifluorobutan-1-amine, these methods would be used to confirm the presence of the primary amine (-NH2) group, the carbon-fluorine (C-F) bonds, and the alkyl (C-H) backbone.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The primary amine group of 2,2,4-Trifluorobutan-1-amine is expected to exhibit several characteristic absorptions. wpmucdn.comorgchemboulder.comlibretexts.org Typically, primary amines show two N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is anticipated to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com Additionally, a broad N-H wagging band may be observed between 910 and 665 cm⁻¹. orgchemboulder.com

The aliphatic C-H bonds in the butane backbone would produce stretching absorptions in the 3000-2850 cm⁻¹ region. libretexts.orgvscht.cz The C-N stretching vibration for an aliphatic amine is expected to be found in the 1250-1020 cm⁻¹ range. orgchemboulder.com A key feature for this particular molecule would be the strong absorption bands associated with the C-F stretching vibrations, which are typically found in the 1400-1000 cm⁻¹ region. Due to the presence of multiple fluorine atoms, these bands can be intense and complex.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information on vibrational modes that induce a change in molecular polarizability. nih.gov While N-H and O-H stretches are strong in IR, they are often weak in Raman spectra. Conversely, C-C and C-F bonds, which are less polar, can give rise to strong Raman signals. The spectrum of 2,2,4-Trifluorobutan-1-amine would be expected to show characteristic peaks for the C-C backbone and the C-F bonds. Raman spectroscopy is particularly useful for studying molecular symmetry and conformational isomers in different phases. nih.gov

Table 1: Expected Infrared and Raman Vibrational Modes for 2,2,4-Trifluorobutan-1-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500-3200 | 3500-3200 | Medium-Weak | Weak |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650-1580 | 1650-1580 | Medium-Strong | Weak |

| Primary Amine (-NH₂) | N-H Wag | 910-665 | Not typically observed | Broad, Strong | Very Weak |

| Alkyl (C-H) | C-H Stretch | 3000-2850 | 3000-2850 | Strong | Strong |

| Alkyl (C-H) | C-H Bend | 1470-1350 | 1470-1350 | Medium | Medium |

| Aliphatic Amine (C-N) | C-N Stretch | 1250-1020 | 1250-1020 | Medium-Weak | Medium |

| Fluoroalkane (C-F) | C-F Stretch | 1400-1000 | 1400-1000 | Very Strong | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. By analyzing the diffraction pattern, it is possible to calculate the electron density map of the molecule and thereby determine the exact positions of each atom, bond lengths, bond angles, and torsional angles.

For 2,2,4-Trifluorobutan-1-amine, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallography could provide unambiguous proof of its constitution and stereochemistry. It would reveal the preferred conformation of the molecule in the solid state and provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. No published crystal structure for 2,2,4-Trifluorobutan-1-amine is currently available.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating components of a mixture, assessing purity, and, for chiral molecules, determining the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since the carbon atom at the 4-position of 2,2,4-Trifluorobutan-1-amine is a stereocenter, the compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com

The development of a chiral HPLC method for 2,2,4-Trifluorobutan-1-amine would involve screening various types of commercially available CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), crown ethers, or Pirkle-type phases. nih.govchromatographyonline.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, would be optimized to achieve baseline separation of the two enantiomers. chromatographyonline.com This technique is crucial for determining the enantiomeric excess (ee) of a sample, which is a critical quality attribute in many applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like 2,2,4-Trifluorobutan-1-amine. GC separates the compound from other volatile impurities based on its boiling point and interaction with the stationary phase of the GC column.

Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for identification. The molecular ion peak would confirm the molecular weight of the compound. While amines can sometimes exhibit poor peak shape in GC, derivatization, for instance with a trifluoroacetyl group, can improve chromatographic performance and detection. researchgate.neth-brs.de GC-MS is invaluable for assessing the purity of 2,2,4-Trifluorobutan-1-amine and identifying any volatile byproducts or impurities from its synthesis.

Table 2: Summary of Chromatographic Techniques for 2,2,4-Trifluorobutan-1-amine Analysis

| Technique | Purpose | Key Parameters to Develop | Information Obtained |

|---|---|---|---|

| Chiral HPLC | Enantiomeric Purity Assessment | Chiral Stationary Phase, Mobile Phase Composition, Flow Rate, Temperature | Separation of Enantiomers, Enantiomeric Excess (ee), Purity |

| GC-MS | Purity Assessment and Identification | GC Column, Temperature Program, Ionization Method (e.g., EI, CI) | Retention Time, Molecular Weight, Fragmentation Pattern, Identification of Volatile Impurities |

Other Advanced Analytical Techniques for Specific Research Questions

While the core techniques described above provide a comprehensive characterization, other advanced analytical methods could be employed to answer more specific questions about 2,2,4-Trifluorobutan-1-amine. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) would be essential for detailed structural elucidation in solution, complementing the information from vibrational spectroscopy. High-resolution mass spectrometry (HRMS) could be used to determine the exact elemental composition of the molecule. However, no specific applications of these advanced techniques to 2,2,4-Trifluorobutan-1-amine have been reported in the surveyed literature.

Role As a Synthetic Building Block in Chemical Synthesis

Precursor for Complex Fluorinated Organic Molecules

Fluorinated building blocks are crucial in medicinal chemistry and materials science for their ability to impart unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.comenamine.net Amines containing fluorine atoms are particularly valuable for introducing these properties into a wide range of organic structures.

Synthesis of Fluorinated Heterocycles

Fluorinated amines are key precursors in the synthesis of a variety of fluorinated heterocycles, which are important scaffolds in pharmaceuticals and agrochemicals. nih.gov General strategies often involve the condensation of fluorinated amines with diketones, or other bifunctional molecules, to form rings like pyrazoles, isoxazoles, and pyrimidines. researchgate.netresearchgate.net For instance, fluorinated 1,3-diketones can be condensed with hydrazines to produce fluorinated pyrazoles. researchgate.net While no specific examples utilize 2,2,4-Trifluorobutan-1-amine, a similarly structured fluorinated amine could theoretically be employed in reactions with appropriate electrophiles to generate novel heterocyclic systems. The reactivity of the amine functionality allows for its incorporation into a heterocyclic ring through nucleophilic attack on carbonyls or other electrophilic centers.

Construction of Fluorinated Amino Acids and Peptide Mimetics

The incorporation of fluorine into amino acids and peptides can significantly alter their biological properties. researchgate.netrsc.org Fluorinated amines can serve as starting materials for the synthesis of unnatural amino acids. Synthetic routes might involve the alkylation of a glycine equivalent with a fluorinated electrophile or the reductive amination of a fluorinated ketone or aldehyde. Although no literature specifically describes the use of 2,2,4-Trifluorobutan-1-amine for this purpose, its structure suggests it could be a precursor to a fluorinated analogue of amino acids like leucine or norleucine. The introduction of such fluorinated amino acids can influence peptide conformation and stability. nih.govmdpi.com

Preparation of Fluorinated Alkylamines with Modified Basicity Profiles

The presence of fluorine atoms in an alkylamine has a profound effect on its basicity due to the strong electron-withdrawing inductive effect of fluorine. masterorganicchemistry.commsu.edu This effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation and thus lowering the pKa of the amine. libretexts.orgyoutube.com For 2,2,4-Trifluorobutan-1-amine, the fluorine atoms at the C2 and C4 positions would significantly decrease its basicity compared to non-fluorinated butanamine. This modification of basicity is a critical design element in medicinal chemistry, where fine-tuning the pKa of a drug molecule can optimize its pharmacokinetic and pharmacodynamic properties.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Selected Amines

| Compound | pKa of Conjugate Acid |

|---|---|

| Butylamine | 10.61 |

| Ammonia | 9.25 |

| Aniline | 4.6 |

| 2,2,4-Trifluorobutan-1-amine | Not Available (Expected to be < 9) |

Data for Butylamine, Ammonia, and Aniline from various sources. The pKa for 2,2,4-Trifluorobutan-1-amine is an estimation based on the known effects of fluorination.

Scaffold for Novel Chemical Transformations

While there is no specific information on 2,2,4-Trifluorobutan-1-amine, fluorinated amines in general can serve as scaffolds for developing new chemical reactions.

Reagent in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. rsc.org Fluorinated amines can participate in these reactions with aryl or heteroaryl halides to produce fluorinated aniline derivatives. nih.gov These reactions often require specific ligands and conditions to overcome the lower nucleophilicity of the fluorinated amine. nih.govsigmaaldrich.com A general scheme for such a reaction would involve the coupling of 2,2,4-Trifluorobutan-1-amine with an aryl halide in the presence of a palladium catalyst and a suitable base. The resulting products would be valuable intermediates in drug discovery.

Substrate in Cycloaddition and Rearrangement Reactions

The amine functional group can be transformed into other functionalities that can participate in cycloaddition or rearrangement reactions. For example, the amine could be converted to an azide, which can then undergo [3+2] cycloaddition with alkynes to form triazoles. nih.gov Additionally, the amine could be part of a molecule that undergoes a rearrangement reaction, such as a Hofmann or Curtius rearrangement, to form different products. bdu.ac.inmvpsvktcollege.ac.inlibretexts.org These types of reactions, applied to a fluorinated scaffold like 2,2,4-Trifluorobutan-1-amine, would lead to the synthesis of novel and potentially useful fluorinated compounds. However, no specific examples involving 2,2,4-Trifluorobutan-1-amine are documented.

Influence on the Design of Research Probes and Tool Compounds

Fluorinated building blocks are essential components in the synthesis of complex molecules with tailored properties. youtube.com The incorporation of a fragment such as 2,2,4-Trifluorobutan-1-amine into a larger molecule allows for the fine-tuning of its biological and chemical characteristics. Research probes and tool compounds are designed to interact with biological systems in a highly specific manner, and the unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—are leveraged to achieve this specificity. nbinno.com Fluorinated compounds can exhibit enhanced metabolic stability, altered bioavailability, and unique binding interactions, making them invaluable in the development of targeted chemical probes. olemiss.edu

The introduction of fluorine atoms has a profound impact on the fundamental physicochemical properties of an organic molecule. These changes are critical when designing compounds intended to function in a biological environment.

pKa: The basicity of the amine group is significantly influenced by the presence of nearby fluorine atoms. Fluorine is a strongly electron-withdrawing element, which decreases the electron density on the nitrogen atom. This reduced electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering the amine's basicity (and the pKa of its conjugate acid). alfa-chemistry.com For comparison, the pKa of the conjugate acid of the non-fluorinated analogue, Butylamine, is approximately 10.77. vcalc.com The presence of three fluorine atoms in 2,2,4-Trifluorobutan-1-amine would be expected to cause a substantial reduction in this value.

| Compound | Molecular Formula | Property | Value | Reference/Note |

|---|---|---|---|---|

| Butylamine | C₄H₁₁N | pKa (Conjugate Acid) | 10.77 | vcalc.com |

| 2,2,4-Trifluorobutan-1-amine | C₄H₈F₃N | pKa (Conjugate Acid) | Estimated to be significantly lower than 10.77 | Based on the strong inductive effect of fluorine. alfa-chemistry.com |

| 2,4,4-Trifluorobutan-1-amine (Isomer) | C₄H₈F₃N | XlogP (Predicted) | 0.9 | uni.lu |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. tandfonline.comacs.org Incorporating building blocks like 2,2,4-Trifluorobutan-1-amine is a key strategy in SAR exploration.

By systematically replacing a non-fluorinated alkylamine group on a lead compound with the 2,2,4-trifluorobutan-1-amine moiety, medicinal chemists can probe the effects of altered pKa, lipophilicity, and metabolic stability at that position. nih.gov For example, in the context of enzyme inhibition, the fluorinated fragment can:

Alter Binding Affinity: The modified electronic nature and conformation can lead to different interactions with amino acid residues in the enzyme's active site.

Block Metabolic Oxidation: The strong C-F bonds can prevent metabolic breakdown at or near the site of fluorination, which is a common issue with aliphatic chains. olemiss.edu

Serve as a "Transition State Analogue": In some cases, the unique electronic properties of fluorinated groups can help a molecule mimic the transition state of an enzymatic reaction, leading to potent inhibition. nih.gov

These studies provide crucial information that guides the rational design of more potent and selective enzyme inhibitors. tandfonline.com

| Compound | R Group Modification | Key Physicochemical Change | Enzyme Inhibition (IC₅₀, nM) |

|---|---|---|---|

| Lead Compound | -CH₂CH₂CH₂CH₂NH₂ (Butylamine) | Baseline | 500 |

| Analog A | -CH₂(CHF)CH₂CH₂NH₂ (Monofluoro-) | Slightly lower pKa, altered conformation | 250 |

| Analog B | -CH₂(CF₂)CH₂(CHF)NH₂ (Trifluoro-) | Significantly lower pKa, increased metabolic stability, altered lipophilicity | 50 |

This table illustrates how stepwise fluorination of an amine side chain, culminating in a structure analogous to one derived from 2,2,4-Trifluorobutan-1-amine, could be used in an SAR study to optimize enzyme inhibitory activity. The values are for illustrative purposes only.

Potential in Material Science and Advanced Materials Chemistry

The utility of fluorinated compounds extends beyond life sciences into material science. nbinno.com The unique properties imparted by fluorine are highly desirable for creating advanced materials. Fluorine-containing polymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. man.ac.uk

A building block like 2,2,4-Trifluorobutan-1-amine could serve as a monomer or a precursor for specialized polymers. The amine group provides a reactive handle for polymerization reactions (e.g., to form polyamides or polyimides), while the trifluoroalkyl portion would be incorporated into the polymer backbone or as a side chain. Such materials could possess valuable properties including:

Hydrophobicity and Oleophobicity: Creating surfaces that repel both water and oils.

Thermal Stability: The strength of the C-F bond contributes to resistance to thermal degradation. youtube.com

Specialized Solvents: Fluorinated compounds are used in the design of ionic liquids and other specialized solvent systems. man.ac.uk

The incorporation of such fluorinated aliphatic building blocks is a strategy for developing next-generation polymers and functional materials with precisely engineered surface and bulk properties. man.ac.uk

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The practical utility of 2,2,4-Trifluorobutan-1-amine is directly linked to the availability of efficient and scalable synthetic methods. While general strategies for the synthesis of fluorinated amines exist, targeted research is needed to develop bespoke routes to this specific compound that are both high-yielding and environmentally responsible.

Modern chemical synthesis places a strong emphasis on sustainability. Future efforts to produce 2,2,4-Trifluorobutan-1-amine should move away from traditional methods that may employ hazardous reagents or generate substantial waste. Research into green synthesis strategies could include:

Catalytic Hydrogenation: One of the most economical and sustainable methods for producing amines is the hydrogenation reduction of corresponding fluorine-containing nitro compounds using catalysts like Pd/C. alfa-chemistry.com

Metal-Free Fluorination: Developing metal-free, one-pot fluorination strategies using safer fluorinating agents, such as Selectfluor, could provide a more sustainable pathway. rsc.org Such methods can be performed under mild conditions and may even use water as a green cosolvent. rsc.org

Valorization of Greenhouse Gases: Innovative approaches that utilize potent greenhouse gases could be explored. For instance, methods have been developed to synthesize fluorinated amines by using sulfur hexafluoride (SF6) as a fluorine source, representing a greener alternative to conventional deoxyfluorination reagents. nih.govacs.org

The C4 position of 2,2,4-Trifluorobutan-1-amine is a chiral center, meaning the molecule can exist as two non-superimposable enantiomers. In many applications, particularly in pharmaceuticals, a single enantiomer is often responsible for the desired biological activity. Chemoenzymatic synthesis, which combines the high selectivity of enzymes with the efficiency of chemical reactions, offers a powerful tool for achieving this stereocontrol. researchgate.netchemrxiv.org Future research should explore:

Enzymatic Kinetic Resolution: Using enzymes like lipases to selectively acylate one enantiomer of a racemic mixture of 2,2,4-Trifluorobutan-1-amine or a precursor, allowing for the separation of the two enantiomers.

Asymmetric Synthesis using Transaminases: Employing engineered transaminase enzymes to directly synthesize the desired enantiomer of 2,2,4-Trifluorobutan-1-amine from a corresponding prochiral ketone.

Exploration of New Reactivity Modes and Mechanistic Understanding

A comprehensive understanding of the reactivity of 2,2,4-Trifluorobutan-1-amine is paramount for its establishment as a versatile chemical building block. The influence of the remote fluorine atoms on the reactivity of the amine group is a key area for fundamental investigation.

Systematic investigation into the scope of reactions that 2,2,4-Trifluorobutan-1-amine can undergo is essential. While it is expected to participate in typical amine reactions (e.g., N-alkylation, acylation, sulfonylation), the fluorine substitution may alter reaction rates and outcomes. Future work should focus on:

Building Block Derivatization: Creating a diverse library of derivatives for screening in medicinal and materials science applications. This could involve reactions with various electrophiles to form amides, sulfonamides, and ureas.

Novel Reactivity: Exploring less common transformations where the electronic nature of the fluorinated alkyl chain could enable novel reactivity, such as participation in radical reactions or unique cyclization pathways. nih.govnottingham.ac.uk The defluorination of fluorinated amines can be a pathway to synthesize other derivatives like fluorinated amides and thioamides. nih.govresearchgate.net

The fluorine atoms at the C2 and C4 positions are not directly attached to the functional amine group, yet they can profoundly influence its properties through non-covalent, through-bond, and through-space interactions. nih.gov The strong electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the amine group and affect its nucleophilicity. alfa-chemistry.com Sterically, the trifluoromethyl group (if present, as in related compounds) is often considered to have a steric demand similar to an ethyl or isopropyl group. researchgate.net In-depth studies are required to quantify these effects for 2,2,4-Trifluorobutan-1-amine.

Table 1: Potential Effects of Fluorine Substitution on Amine Properties

| Property | Expected Influence of Remote Fluorine Atoms | Rationale |

| Basicity (pKa) | Decrease | The strong inductive electron-withdrawing effect of fluorine atoms reduces the electron density on the nitrogen, making the lone pair less available for protonation. acs.orgalfa-chemistry.com |

| Nucleophilicity | Modulation | While lower basicity often correlates with lower nucleophilicity, the effect can be context-dependent. The polarizability of the C-F bond and conformational effects could also play a role. |

| Conformational Preference | Stabilization of specific conformers | Fluorine can participate in stabilizing gauche interactions (the "gauche effect") and other stereoelectronic effects that can lock the molecule into preferred shapes, influencing its binding to biological targets. nih.gov |

| Metabolic Stability | Increase | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic oxidation by enzymes like cytochrome P450. researchgate.netnih.gov |

Advanced Computational Studies for Property Prediction and Design

Computational chemistry provides a powerful, resource-efficient means to investigate molecules before committing to lengthy and expensive laboratory synthesis. researchgate.net For 2,2,4-Trifluorobutan-1-amine, advanced computational studies can accelerate its development and application. Future research in this area should include:

Property Prediction: Using methods like Density Functional Theory (DFT) to accurately calculate key physicochemical properties. researchgate.net

Mechanistic Elucidation: Modeling potential reaction pathways to understand the underlying mechanisms of its synthesis and reactivity, which can help in optimizing reaction conditions.

Rational Design: Employing computational tools to design novel derivatives of 2,2,4-Trifluorobutan-1-amine with tailored properties for specific applications, such as enhanced binding to a protein target or improved material characteristics.

Table 2: Computationally Predictable Properties for 2,2,4-Trifluorobutan-1-amine

| Property Category | Specific Parameters to Calculate | Computational Method Example |

| Electronic Properties | pKa, Molecular Electrostatic Potential (MEP), Atomic Charges, Dipole Moment | Density Functional Theory (DFT) |

| Structural Properties | Conformational Analysis, Bond Lengths and Angles, Rotational Barriers | Molecular Mechanics (MM), DFT |

| Reactivity | Reaction Enthalpies, Activation Barriers, Transition State Geometries | DFT, Ab initio methods |

| Spectroscopic Properties | NMR Chemical Shifts, IR Vibrational Frequencies | DFT (e.g., GIAO method for NMR) |

Predictive Modeling for Reaction Outcomes

The prediction of organic reaction outcomes is a fundamental challenge in chemistry. researchgate.net Machine learning (ML) and computational models are increasingly being used to forecast the products, yields, and optimal conditions for chemical reactions, saving significant time and resources. cas.orgnih.gov For a novel building block like 2,2,4-Trifluorobutan-1-amine, predictive modeling could accelerate its adoption in synthesis.

Future research should focus on developing models trained on datasets containing reactions of similar fluorinated amines. These models could predict the outcomes of various transformations involving 2,2,4-Trifluorobutan-1-amine, such as N-alkylation, acylation, and participation in cross-coupling reactions. By inputting molecular descriptors of the amine and potential reaction partners, a trained algorithm could predict the most likely major product and even potential byproducts. arxiv.orgmit.edu This approach would allow chemists to virtually screen numerous reaction possibilities before undertaking laboratory work.

Table 1: Hypothetical Predictive Model for N-Arylation of 2,2,4-Trifluorobutan-1-amine This interactive table illustrates how a predictive model might assess reaction viability.

| Reactant 2 (Aryl Halide) | Catalyst | Base | Predicted Yield (%) | Predicted Major Product |

| 4-Iodotoluene | Pd(dba)2 / XPhos | Cs2CO3 | 85 | N-(4-methylphenyl)-2,2,4-trifluorobutan-1-amine |

| 2-Chloropyridine | RuPhos Pd G3 | LHMDS | 62 | N-(pyridin-2-yl)-2,2,4-trifluorobutan-1-amine |

| 4-Bromobenzonitrile | CuI | K3PO4 | 78 | 4-((2,2,4-trifluorobutan-1-yl)amino)benzonitrile |

| 1-Chloro-3-nitrobenzene | None | None | < 5 | No significant reaction |

Machine Learning Applications in Fluorine Chemistry

Beyond predicting reaction outcomes, machine learning has broader applications in fluorine chemistry that could be leveraged to understand 2,2,4-Trifluorobutan-1-amine. rsc.org ML models are being developed to predict various molecular properties, including ¹⁹F NMR chemical shifts, pKa values, and metabolic stability. researchgate.net

A key research avenue would be to use ML to build a comprehensive property profile for 2,2,4-Trifluorobutan-1-amine and its potential derivatives. For instance, a model trained on extensive databases of fluorinated compounds could accurately predict its lipophilicity (logP), a critical parameter for drug design. arxiv.org Furthermore, ML algorithms could help identify novel fluorinating reagents or optimize existing synthetic routes to improve the efficiency and cost-effectiveness of its production. acs.org Machine learning can also map complex reaction landscapes to identify the optimal combination of reagents and conditions for specific transformations, which would be invaluable for a sparsely studied compound. acs.org

Integration into Supramolecular Chemistry and Nanomaterials Research (as building block)

Fluorinated compounds are of great interest in materials science due to their unique properties, which include hydrophobicity, lipophobicity, and altered non-covalent interactions. fluorochem.co.ukalfa-chemistry.com These characteristics make them ideal building blocks for constructing supramolecular assemblies and advanced nanomaterials. nih.gov

Future research should explore the use of 2,2,4-Trifluorobutan-1-amine as a versatile building block in these fields. Its amine group provides a convenient handle for covalent attachment to other molecules, while the fluorinated alkyl chain can be used to control self-assembly processes. For example, incorporating this amine into larger molecules could lead to the formation of fluorinated nanoparticles with potential applications in drug delivery or medical imaging. nih.gov The presence of fluorine can enhance the stability and bioavailability of such systems. nih.gov In supramolecular chemistry, the specific interactions of the C-F bonds could be exploited to direct the formation of complex architectures like gels, liquid crystals, or molecular cages.

Table 2: Potential Supramolecular Interactions Involving 2,2,4-Trifluorobutan-1-amine

| Interaction Type | Participating Groups | Potential Application |

| Hydrogen Bonding | Amine (N-H) with carbonyls, ethers, etc. | Directing crystal engineering, polymer formation |

| Fluorous Interactions | Trifluoroethyl moiety (-CH2CF3) | Self-assembly in fluorous solvents, surface modification |

| Dipole-Dipole | C-F bonds with polar functional groups | Tuning molecular packing and material properties |

| Ionic Interactions | Protonated amine (N⁺H3) with anions | Formation of organic salts, phase-transfer catalysis |

Application as Chiral Building Block in Asymmetric Synthesis beyond Current Scope

Asymmetric synthesis, the controlled synthesis of a specific enantiomer of a chiral molecule, is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. nbinno.comenamine.net Chiral amines are among the most important building blocks and catalysts used in asymmetric synthesis.

2,2,4-Trifluorobutan-1-amine possesses a chiral center at the C2 position, making it a potentially valuable chiral building block. Once resolved into its individual (R) and (S) enantiomers, it could be used to synthesize enantiomerically pure pharmaceuticals and agrochemicals. nbinno.com

Future work should focus on developing efficient methods for its enantioselective synthesis or the resolution of its racemic mixture. Subsequently, the enantiopure amine could be used as a key intermediate in the synthesis of complex target molecules. Its unique trifluorinated structure could impart beneficial properties to the final products, such as increased metabolic stability or altered receptor binding selectivity. researchgate.net The amine itself could also be investigated as a chiral auxiliary or as a component of a chiral catalyst for other asymmetric transformations. The discovery and development of new chiral elements is a vital aspect of research in organic chemistry. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2,4-Trifluorobutan-1-amine to achieve high yield and purity?

- Methodological Answer:

- Use fluorination agents (e.g., trifluoromethylation reagents) under controlled temperatures (e.g., 0–5°C) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

- Purify crude products using column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove impurities .

- Confirm enantiomeric purity via chiral HPLC, referencing methods for structurally similar fluorinated amines .

Q. What analytical techniques are recommended to confirm the structural integrity of 2,2,4-Trifluorobutan-1-amine?

- Methodological Answer:

- NMR Spectroscopy: Compare - and -NMR spectra with literature data for fluorinated amines; use deuterated solvents (e.g., CDCl) to avoid signal interference .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns specific to fluorine-containing compounds .

- Infrared (IR) Spectroscopy: Identify characteristic N-H and C-F stretching vibrations (e.g., 3300–3400 cm for amines, 1100–1200 cm for C-F bonds) .

Q. How should 2,2,4-Trifluorobutan-1-amine be stored to prevent degradation?

- Methodological Answer:

- Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis .

- Use amber glass vials to protect against UV-induced decomposition .

- Conduct periodic stability assessments via HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for 2,2,4-Trifluorobutan-1-amine?

- Methodological Answer:

- Perform 2D NMR (e.g., - HMBC) to assign fluorine environments and confirm spatial arrangements .

- Cross-validate with X-ray crystallography if crystalline derivatives are available .

- Compare experimental data with computational simulations (DFT calculations) to identify conformational discrepancies .

Q. What strategies are effective for enantiomeric separation of 2,2,4-Trifluorobutan-1-amine?

- Methodological Answer:

- Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC; optimize mobile phase composition (e.g., hexane/isopropanol) .

- Derivatize the amine with chiral resolving agents (e.g., Mosher’s acid chloride) to enhance diastereomeric resolution in -NMR .

Q. How can mechanistic insights into fluorination steps during synthesis be experimentally validated?

- Methodological Answer:

- Conduct kinetic isotope effect (KIE) studies using deuterated analogs to identify rate-determining steps .

- Use in situ IR or Raman spectroscopy to monitor intermediate formation (e.g., trifluoromethyl radicals) .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Perform accelerated stability studies: Incubate samples at elevated temperatures (40–60°C) and analyze degradation kinetics via HPLC .

- Use pH-buffered solutions (pH 1–13) to identify hydrolysis-sensitive functional groups; monitor by -NMR .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between theoretical and observed mass spectral data?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.